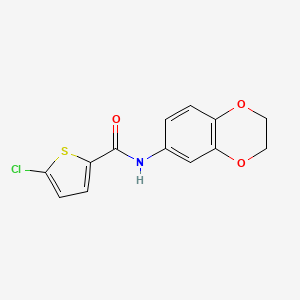

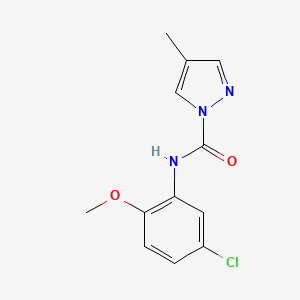

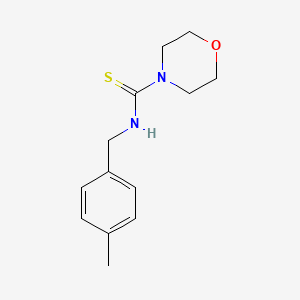

N-(4-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of aromatic aldehydes with acetyl chloride in dry benzene to produce compounds such as N-(4H-1,2,4-Triazol-4-yl)acetamide, which can further react to afford various substituted products (Panchal & Patel, 2011). Another approach includes reacting 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide with aldehydes to obtain substituted hydrazino derivatives, showcasing the versatility in synthesizing benzoxazole derivatives (Thomas, Geetha, & Murugan, 2009).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including N-(4-Methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, is characterized by spectroscopic methods such as 1H NMR and IR spectroscopy. These techniques provide insights into the compound's structure, confirming the presence of the benzoxazole core and the substituted acetamide group (Lazareva et al., 2017).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, including silylation, which introduces silyl groups into the molecule, leading to the formation of silaheterocyclic compounds with interesting properties such as equilibrium with cyclic benzodioxazasilepines (Lazareva et al., 2017). These reactions highlight the compound's reactivity and potential for further functionalization.

Physical Properties Analysis

The physical properties of N-(4-Methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, such as solubility, melting point, and stability, are essential for understanding its behavior in different environments and applications. While specific studies on these properties were not identified, similar benzoxazole derivatives typically exhibit moderate to high solubility in organic solvents and stability under standard storage conditions.

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives, including reactivity with various chemical reagents, stability under different conditions, and potential for further chemical transformations, are crucial for their application in synthetic chemistry and material science. For instance, the silylation reactions mentioned earlier indicate the compound's ability to participate in organometallic chemistry, offering pathways to new materials and catalysts (Nikonov et al., 2016).

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-6-8-12(9-7-11)17-15(19)10-18-13-4-2-3-5-14(13)21-16(18)20/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGDJTLKMNQMKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322314 |

Source

|

| Record name | N-(4-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807177 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |

CAS RN |

440661-71-2 |

Source

|

| Record name | N-(4-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)